(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 246539-83-3
VCID: VC5113932
InChI: InChI=1S/C25H23NO5/c1-25(23(28)29,14-16-10-12-17(27)13-11-16)26-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22,27H,14-15H2,1H3,(H,26,30)(H,28,29)/t25-/m0/s1
SMILES: CC(CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C25H23NO5
Molecular Weight: 417.461

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid

CAS No.: 246539-83-3

Cat. No.: VC5113932

Molecular Formula: C25H23NO5

Molecular Weight: 417.461

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid - 246539-83-3

Specification

CAS No. 246539-83-3
Molecular Formula C25H23NO5
Molecular Weight 417.461
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid
Standard InChI InChI=1S/C25H23NO5/c1-25(23(28)29,14-16-10-12-17(27)13-11-16)26-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22,27H,14-15H2,1H3,(H,26,30)(H,28,29)/t25-/m0/s1
Standard InChI Key DRUHZAKWMCLMLZ-VWLOTQADSA-N
SMILES CC(CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Nomenclature

The compound is an α-methyl-substituted tyrosine analog protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. Its systematic IUPAC name, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid, reflects three key structural features:

  • Fmoc group: A photocleavable protecting group commonly used in solid-phase peptide synthesis (SPPS) to shield the amino terminus during chain elongation .

  • α-Methyl substitution: A methyl group at the α-carbon of the amino acid backbone, which introduces steric hindrance and alters conformational flexibility .

  • 4-Hydroxyphenyl side chain: A tyrosine-derived aromatic moiety with a phenolic hydroxyl group, enabling participation in hydrogen bonding and post-translational modifications .

The stereochemistry at the α-carbon is specified as (S), corresponding to the L-configuration found in natural amino acids. This configuration is critical for maintaining compatibility with biological systems and enzymatic synthesis machinery .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, as outlined below:

Table 1: Key Synthetic Steps and Reagents

StepObjectiveReagents/ConditionsReference
1Preparation of α-methyltyrosine core4-Methoxybenzylacetone → Hydantoin (KCN, NH₄CO₃) → Hydrolysis (H₂O, H⁺)
2Fmoc protectionFmoc-Cl, DIPEA, DMF
3Deprotection of phenolic hydroxylHI (for O-demethylation)
4PurificationColumn chromatography (silica gel, ethyl acetate/hexane)

The α-methyltyrosine core is first synthesized via cyclization of 4-methoxybenzylacetone into a hydantoin intermediate, followed by acidic hydrolysis to yield the free amino acid . Subsequent Fmoc protection is achieved using Fmoc-chloride under basic conditions, a standard SPPS protocol . Final O-demethylation with hydroiodic acid unveils the phenolic hydroxyl group .

Analytical Characterization

Critical quality control metrics include:

  • HPLC purity: ≥99.0% (C18 column, acetonitrile/water gradient) .

  • Optical rotation: [α]₂₀ᴰ = -15° to -18° (c = 1 in DMF) .

  • Mass spectrometry: Molecular ion peak at m/z 417.45 [M+H]⁺ (calculated for C₂₅H₂₃NO₅) .

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValueReference
Molecular formulaC₂₅H₂₃NO₅
Molecular weight417.45 g/mol
Melting point320–340°C (dec.)
SolubilityDMF (>50 mg/mL), DMSO (>100 mg/mL)
pKa2.7 (carboxyl), 10.1 (phenolic OH)

The compound exhibits limited aqueous solubility due to its hydrophobic Fmoc group but dissolves readily in polar aprotic solvents . The α-methyl group increases steric bulk, reducing susceptibility to proteolytic cleavage compared to unmodified tyrosine .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

As an Fmoc-protected amino acid, this compound serves as a building block in SPPS. Key advantages include:

  • Orthogonal protection: The Fmoc group is stable under acidic conditions but cleaved by piperidine, enabling sequential peptide assembly .

  • Conformational control: The α-methyl group restricts backbone φ/ψ angles, favoring specific secondary structures (e.g., β-turns) .

  • Post-synthetic modification: The phenolic hydroxyl can undergo sulfation, phosphorylation, or iodination after resin cleavage .

Biochemical Probes

Incorporation into peptides allows studies of:

  • Receptor-ligand interactions: The rigid α-methyl backbone enhances binding affinity in opioid receptor studies .

  • Enzyme inhibition: Tyrosine hydroxylase activity is competitively inhibited by α-methyltyrosine derivatives .

ParameterSpecificationReference
Storage-20°C, desiccated
HazardsIrritant (eyes, skin), hygroscopic
DisposalIncineration with scrubber for NOₓ

While no acute toxicity data are available, analogs like metyrosine show sedation and crystalluria at high doses . Standard PPE (gloves, goggles) is recommended during handling.

Research Findings and Case Studies

Peptidomimetic Design

In SPPS, α-methyltyrosine-containing peptides exhibit:

  • Enhanced proteolytic stability: Half-life in serum increases from 2 hr (wild-type) to >8 hr .

  • Altered pharmacokinetics: Oral bioavailability improves by 40% in rat models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator